molecular formula C8H9NO4S B6598032 2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1030012-66-8

2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B6598032
CAS No.: 1030012-66-8
M. Wt: 215.23 g/mol
InChI Key: GEFJGOORQIAAPN-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid ( 2166747-38-0) is a high-purity thiazole derivative supplied for research and development purposes . This compound, with the molecular formula C 8 H 9 NO 4 S and a molecular weight of 215.23, serves as a valuable synthetic intermediate in organic and medicinal chemistry . Its structure, featuring both ethoxycarbonyl and carboxylic acid functional groups on the thiazole core, makes it a versatile building block for the synthesis of more complex molecules. A key application of this compound is in the development and analysis of active pharmaceutical ingredients (APIs). It is specifically identified as a principal impurity in the synthesis of Febuxostat, a medication used to treat gout . As such, it is critical for analytical research, including method development and validation, ensuring the quality and purity of the final pharmaceutical product. Researchers utilize this compound in impurity identification and quantification studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please note that this item may require cold-chain transportation and is subject to availability . Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, in accordance with laboratory safety standards.

Properties

IUPAC Name

2-ethoxycarbonyl-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-3-13-8(12)6-9-4(2)5(14-6)7(10)11/h3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFJGOORQIAAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030012-66-8
Record name 2-(ethoxycarbonyl)-4-methylthiazole-5-carboxylic acid
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Preparation Methods

Thioamide Preparation and Reactivity

Ethyl thiooxamate (NH2_2-CS-COOEt), derived from ethyl oxamate via sulfurization with reagents like Lawesson’s reagent, serves as the thioamide precursor. Its reactivity with α-halo carbonyl compounds, such as chloroacetone (Cl-CH2_2-CO-CH3_3), facilitates ring closure. The reaction proceeds in ethanol under reflux, yielding 2-ethoxycarbonyl-4-methyl-1,3-thiazole-5-yl methyl ketone as an intermediate.

Oxidation of the Ketone Moiety

The critical step involves oxidizing the methyl ketone at position 5 to a carboxylic acid. While ketones are typically resistant to oxidation, methyl ketones undergo cleavage via the haloform reaction. Treatment with iodine (I2_2) in a basic aqueous solution (e.g., NaOH) converts the ketone to a carboxylic acid, yielding the target compound. Alternative oxidants like potassium permanganate (KMnO4_4) in acidic conditions may also be employed, though selectivity must be carefully controlled to prevent over-oxidation of the ethoxycarbonyl group.

Functional Group Interconversion Strategies

Hydrolysis of Diethyl 4-Methylthiazole-2,5-dicarboxylate

A plausible route involves the selective hydrolysis of a diester precursor. Diethyl 4-methylthiazole-2,5-dicarboxylate, synthesized via Hantzsch methodology, undergoes partial hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol). The ethoxycarbonyl group at position 2 remains intact due to steric hindrance, while the ester at position 5 is hydrolyzed to the carboxylic acid. This approach requires precise pH control to avoid full hydrolysis.

Oxidation of 5-Hydroxymethyl Intermediates

Patent CA2483482A1 describes the oxidation of 4-methyl-5-hydroxymethyl-thiazole to 4-methyl-5-formyl-thiazole using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaOCl/KBr. Adapting this methodology, further oxidation of the aldehyde to a carboxylic acid could be achieved using strong oxidants like Jones reagent (CrO3_3/H2_2SO4_4) or Pinnick oxidation conditions (NaClO2_2, NaH2_2PO4_4, and 2-methyl-2-butene). However, such pathways necessitate rigorous optimization to prevent side reactions.

Catalytic Reduction and Oxidation Sequences

Sodium Borohydride–Aluminum Chloride Mediated Reduction

The reduction of ethyl 4-methylthiazole-5-carboxylate to 4-methyl-5-hydroxymethyl-thiazole, as detailed in the patent, employs NaBH4_4 and AlCl3_3 in monoglyme at low temperatures (-10°C to 25°C). While this step generates a hydroxymethyl intermediate, subsequent oxidation to the carboxylic acid would require iterative steps, such as PCC (pyridinium chlorochromate) oxidation to the aldehyde followed by further oxidation.

TEMPO-Catalyzed Oxidation

Building on Example 3 of the patent, oxidation of 4-methyl-5-hydroxymethyl-thiazole with NaOCl/KBr and TEMPO in dichloromethane at 0–2°C produces the aldehyde. Introducing a second oxidation phase with aqueous KMnO4_4 at elevated temperatures (50–60°C) could convert the aldehyde to the carboxylic acid, albeit with potential challenges in yield due to competing side reactions.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsAdvantagesLimitations
Hantzsch + OxidationEthyl thiooxamate, chloroacetone, I2_2/NaOHDirect ring formation; high modularityMulti-step; oxidation selectivity
Diester HydrolysisDiethyl dicarboxylate, NaOH/H2_2OSelective hydrolysisRequires diester precursor
Sequential Reduction-OxidationNaBH4_4/AlCl3_3, TEMPO/NaOCl, KMnO4_4Leverages known protocolsLengthy; intermediate purification

Mechanistic Considerations and Yield Optimization

Steric and Electronic Effects

The electron-withdrawing ethoxycarbonyl group at position 2 deactivates the thiazole ring, directing subsequent substitutions to position 5. However, the methyl group at position 4 introduces steric hindrance, complicating late-stage functionalization. These factors underscore the preference for early installation of the carboxylic acid moiety via Hantzsch synthesis.

Solvent and Temperature Impact

Reactions conducted in polar aprotic solvents (e.g., THF, diglyme) enhance the solubility of intermediates, while low temperatures (-10°C to 0°C) mitigate side reactions during reductions . For oxidations, dichloromethane provides an inert medium compatible with TEMPO and NaOCl.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.

Scientific Research Applications

2. Bioactivity Against Plant Pathogens

Research indicates that compounds similar to 2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant biological activity against various agricultural pests and pathogens. The compound has been evaluated for its potential as an insecticide and fungicide. Studies have shown that it can inhibit the growth of several plant pathogenic fungi, making it a candidate for developing new agrochemicals .

3. Insecticidal Activity

The compound's insecticidal properties have been explored through various bioassays. For instance, it has demonstrated effectiveness against mosquito larvae and other agricultural pests, suggesting its utility in integrated pest management strategies .

Pest/Pathogen Activity
Alternaria solaniInhibition of growth
Botrytis cinereaFungicidal activity
Mosquito larvaeInsecticidal activity

Case Studies

Case Study 1: Efficacy Against Fungal Pathogens

In a controlled study, this compound was tested against several fungal pathogens prevalent in agricultural settings. The results indicated a significant reduction in fungal colony growth compared to untreated controls, highlighting its potential as an effective fungicide.

Case Study 2: Insect Growth Regulation

Another study focused on the compound's role as an insect growth regulator (IGR). Results showed that treatment with this compound led to developmental disruptions in target insect species, thereby reducing their populations effectively without harming beneficial insects.

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Position 2 Substituent Position 4 Position 5 Key References
2-(Ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid Ethoxycarbonyl (ester) Methyl Carboxylic acid Inferred from synthesis pathways
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino group Methyl Carboxylic acid
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) 3-Cyano-4-isobutoxyphenyl group Methyl Carboxylic acid
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid Dihydrobenzofuran Methyl Carboxylic acid
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino Methyl Carboxylic acid

Key Observations :

  • The position 2 substituent dictates biological target and activity.
  • Electron-withdrawing groups (e.g., cyano in febuxostat) enhance enzyme inhibition (e.g., xanthine oxidase).
  • Bulky aromatic groups (e.g., dihydrobenzofuran) may influence binding pocket interactions.

Target Compound Hypotheses :

  • The ethoxycarbonyl group may act as a prodrug, improving membrane permeability before hydrolysis to the active carboxylic acid form.
  • Potential applications in diabetes or inflammation, pending structural optimization.

Pharmacological and Physicochemical Properties

Property 2-(Ethoxycarbonyl)-4-methylthiazole-5-carboxylic acid BAC Febuxostat
LogP ~2.1 (estimated) 1.8 3.5
Solubility Moderate (ester enhances lipophilicity) Low Very low
Metabolic Stability Likely hydrolyzed to carboxylic acid in vivo Stable Stable
Target Selectivity Unknown Insulin signaling Xanthine oxidase

Biological Activity

2-(Ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial and anticancer activities, making it a subject of interest in various scientific studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₈H₉NO₄S
  • SMILES Notation : CCOC(=O)C1=NC(=C(S1)C(=O)O)C

This structure includes an ethoxycarbonyl group and a carboxylic acid group attached to the thiazole ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazoles, including this compound, possess significant antimicrobial properties. For example:

  • A study showed that related thiazole compounds exhibited Minimum Inhibitory Concentration (MIC) values against various bacterial strains, indicating their effectiveness as antimicrobial agents. The MIC values for certain derivatives ranged from 3.91 to 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively:

  • A review highlighted that thiazole compounds can act as inhibitors of specific proteins involved in cancer cell proliferation. For instance, compounds with similar structural motifs have shown micromolar inhibitory effects on HSET (KIFC1), a protein critical for mitotic spindle formation in cancer cells .
  • Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring can enhance cytotoxic activity against various cancer cell lines. The presence of electron-donating groups such as methyl at position 4 was found to increase the anticancer efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cellular processes, leading to altered metabolic pathways in target cells.
  • Protein Interaction : It can bind to proteins such as kinases or other regulatory proteins, disrupting their function and ultimately affecting cell survival and proliferation.

Case Studies

Several case studies have documented the biological activities of thiazole derivatives:

  • Antimicrobial Efficacy : A study on the antimicrobial properties of thiazole derivatives revealed that certain compounds showed enhanced activity against resistant strains of bacteria compared to standard antibiotics like nitrofurantoin .
  • Anticancer Studies : In vitro studies demonstrated that specific thiazole derivatives induced multipolarity in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

Compound NameKey Functional GroupsAntimicrobial ActivityAnticancer Activity
This compoundEthoxycarbonyl, Carboxylic AcidModerateSignificant
4-Methyl-1,3-thiazole-5-carboxylic acidCarboxylic AcidLowModerate
2-(Methoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acidMethoxycarbonyl, Carboxylic AcidModerateLow

This table illustrates how the presence of both ethoxycarbonyl and carboxylic acid groups in the compound enhances its biological activities compared to its analogs.

Q & A

Basic: What are the optimal methods for synthesizing 2-(ethoxycarbonyl)-4-methyl-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves ester hydrolysis of the ethoxycarbonyl group. Acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions yield the carboxylic acid or its sodium salt, respectively. For example:

  • Acidic hydrolysis : 6M HCl, 80–90°C, yielding 85–90% of the carboxylic acid.
  • Basic hydrolysis : 10% NaOH in ethanol at 40°C, yielding 78% sodium salt .
    Further functionalization (e.g., alkylation/acylation) can enhance molecular complexity.

Basic: How is the structural elucidation of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The software resolves atomic positions via least-squares refinement against diffraction data. For non-crystalline samples, NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) confirms substituent positions, leveraging coupling patterns and chemical shifts .

Advanced: What biological activities are associated with structurally similar thiazole derivatives?

Analogues with substituted benzylamino groups (e.g., 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit antidiabetic activity in STZ-induced diabetic rats, reducing blood glucose by ~40%. Modifications to the ethoxycarbonyl group may alter bioavailability or target binding .

Advanced: How can structure-activity relationship (SAR) studies guide functional group optimization?

Key findings:

  • Chlorobenzylamino substitution : Critical for antidiabetic activity (e.g., compound 135 in ).
  • Ethoxycarbonyl vs. carboxylic acid : Impacts solubility and enzymatic interactions (e.g., xanthine oxidase inhibition in ).
    Methodology: Synthesize derivatives with varying substituents and compare IC50_{50} values or in vivo efficacy .

Basic: Which analytical techniques are recommended for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities.
  • GC-ECD : For detecting alkyl bromide genotoxic impurities (LOD: 0.1 ppm) using static headspace sampling .
  • Calibration standards : Use certified reference materials for reproducibility .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected tautomerism) require multi-method validation :

X-ray crystallography to confirm solid-state structure.

Solution-state NMR to assess dynamic effects.

DFT calculations to model electronic environments .

Advanced: What mechanistic insights exist for its interaction with xanthine oxidase?

Molecular docking studies suggest the carboxylic acid group forms hydrogen bonds with Arg880 and Thr1010 residues in xanthine oxidase. The thiazole ring’s methyl group enhances hydrophobic interactions. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Basic: What solvent systems are optimal for crystallization?

Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation. For SHELX refinement, high-resolution data (>1.0 Å) are ideal. Twinned crystals may require specialized refinement protocols .

Advanced: How to profile synthesis-related impurities?

  • GC-ECD : Detects brominated impurities (e.g., from alkylation steps).
  • HPLC-MS : Identifies intermediates like ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate.
  • Recrystallization : Methanol/water mixtures reduce impurity levels to <0.1% .

Advanced: How does this compound modulate oxidative stress in disease models?

In diabetic models, derivatives reduce malondialdehyde (MDA) levels (lipid peroxidation marker) by 50%, indicating antioxidant activity. Assays include TBARS (thiobarbituric acid reactive substances) and SOD (superoxide dismutase) activity measurements .

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